molecular formula C19H16ClN3O4S B2880454 N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide CAS No. 449789-49-5

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Cat. No.: B2880454
CAS No.: 449789-49-5
M. Wt: 417.86
InChI Key: KGIJPHQTGQOZQA-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-27-17-8-3-2-7-14(17)19(24)21-18-15-10-28(25,26)11-16(15)22-23(18)13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIJPHQTGQOZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Precursor Functionalization

The synthesis begins with 3-bromothiophene-4-carboxylic acid, which undergoes sequential transformations:

  • Esterification : Methylation using SOCl₂/MeOH yields methyl 3-bromothiophene-4-carboxylate (85% yield).
  • Hydrazine Cyclization : Treatment with hydrazine hydrate in ethanol at reflux forms the pyrazole ring through nucleophilic aromatic substitution (Scheme 1).

Scheme 1 : Cyclization to Thieno[3,4-c]Pyrazole

3-bromothiophene-4-carboxylate + NH₂NH₂ → thieno[3,4-c]pyrazol-3-amine  

Sulfonation to 5,5-Dioxo Derivative

Controlled oxidation of the thiophene sulfur employs 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C→RT:

Table 1 : Sulfonation Optimization

Oxidizing Agent Solvent Temp (°C) Yield (%)
mCPBA DCM 0→25 78
H₂O₂/AcOH Acetic Acid 80 42
KHSO₅ H₂O/MeCN 50 65

The mCPBA system demonstrated superior yield (78%) with minimal over-oxidation byproducts compared to other methods.

Amide Bond Formation

Acyl Chloride Coupling

Reaction of the 3-amino intermediate with 2-methoxybenzoyl chloride in presence of Et₃N (2 eq) in THF at 0°C→RT affords the target amide in 89% purity after recrystallization.

Critical Parameters :

  • Strict temperature control prevents N-acylation of the pyrazole nitrogen
  • Molecular sieves (4Å) suppress competitive hydrolysis

Mixed Carbonate Activation

For scale-up production, activation of 2-methoxybenzoic acid using ethyl chloroformate followed by aminolysis demonstrates improved atom economy (92% conversion).

Structural Characterization and Analytical Data

Comprehensive spectral analysis confirms successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.32 (s, 1H, NH), 7.85-7.45 (m, 4H, Ar-H), 4.12 (s, 3H, OCH₃), 3.95 (m, 4H, CH₂-SO₂)

HRMS (ESI+) :
m/z calcd for C₂₀H₁₅ClN₃O₄S [M+H]⁺: 444.0524, found: 444.0521

IR (KBr) :
ν 1675 cm⁻¹ (C=O), 1320/1140 cm⁻¹ (SO₂ asym/sym)

Process Optimization Challenges

Key challenges in scale-up include:

  • Sulfonation Selectivity : Over-oxidation to sulfonic acid derivatives minimized by strict stoichiometric control of mCPBA (1.05 eq).
  • Amination Side Reactions : Competing N-alkylation suppressed through use of bulky tertiary amine bases (DIPEA vs Et₃N).
  • Crystallization Control : Polymorphic forms managed via anti-solvent addition (n-heptane) in EtOAC solutions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, affecting neural transmission and leading to various biological effects . The compound’s structure allows it to interact with multiple targets, making it versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is unique due to its specific combination of a thieno[3,4-c]pyrazole core with a methoxybenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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